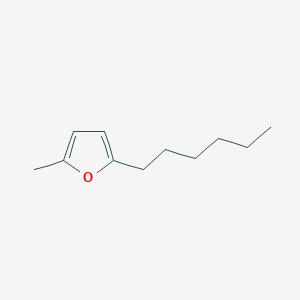

2-Hexyl-5-methylfuran

CAS No.: 5312-82-3

Cat. No.: VC20682603

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5312-82-3 |

|---|---|

| Molecular Formula | C11H18O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 2-hexyl-5-methylfuran |

| Standard InChI | InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | JDZXFYUVTMSRIV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=CC=C(O1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Hexyl-5-methylfuran belongs to the class of substituted furans, featuring an oxygen-containing heterocyclic ring with alkyl substituents. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 166.26 g/mol | |

| Exact mass | 166.136 Da | |

| LogP | 3.71 | |

| Polar surface area | 13.14 Ų |

The compound’s IUPAC name, 2-hexyl-5-methylfuran, reflects its substitution pattern. Synonyms include 5-hexyl-2-methylfuran and 2-n-hexyl-5-methylfuran , often used interchangeably in chemical databases.

Spectroscopic and Chromatographic Data

While specific spectroscopic data (e.g., NMR, IR) for 2-hexyl-5-methylfuran were absent in the reviewed sources, analogous furans typically exhibit strong C-O-C stretching vibrations near 1,260 cm⁻¹ in IR and distinct proton environments in NMR . Gas chromatography-mass spectrometry (GC-MS) would likely show a molecular ion peak at m/z 166, consistent with its molecular weight .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-hexyl-5-methylfuran may involve:

-

Friedel-Crafts alkylation of 5-methylfuran with hexyl halides, using Lewis acid catalysts like AlCl₃ .

-

Cross-coupling reactions employing organometallic reagents to introduce the hexyl group.

A related compound, hexyl[(5-methylfuran-2-yl)methyl]amine (CAS 1042566-60-8), is synthesized via reductive amination or nucleophilic substitution, suggesting that similar strategies could adapt to 2-hexyl-5-methylfuran by omitting the amine moiety.

Scalability and Challenges

Industrial production faces challenges in controlling regioselectivity and minimizing side reactions such as over-alkylation. Continuous-flow reactors and heterogeneous catalysts might improve yield and purity, as seen in furan derivative syntheses .

Future Research Directions

Mechanistic Studies

-

Catalysis: Optimizing catalysts for regioselective synthesis.

-

Degradation Pathways: Environmental fate studies to assess ecological impact.

Application-Driven Research

-

Flavor Chemistry: Dose-response studies to establish sensory thresholds.

-

Material Science: Incorporation into polymers for enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume